5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride
Overview
Description
5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C10H12Cl2O4S and a molecular weight of 299.17 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and alkylating agents (AlCl3) are used.
Major Products:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides through sulfonylation reactions, which can alter their activity or stability .
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs that exhibit antibacterial, antifungal, or anti-inflammatory properties .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions can modify the properties of the target molecules, such as increasing their solubility, stability, or biological activity .
Comparison with Similar Compounds
- 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
- 5-Chloro-2-(4-methoxybutoxy)benzene-1-sulfonyl chloride
- 5-Chloro-2-(2-methoxypropoxy)benzene-1-sulfonyl chloride
Comparison: While these compounds share similar structural features, the length and branching of the alkoxy group can influence their reactivity and applications. For example, longer alkoxy chains may result in increased hydrophobicity, affecting their solubility and interaction with biological targets .
Properties
IUPAC Name |
5-chloro-2-(3-methoxypropoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O4S/c1-15-5-2-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDABNNNAZWZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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